Sodium Quinoline-8-sulfonate

Description

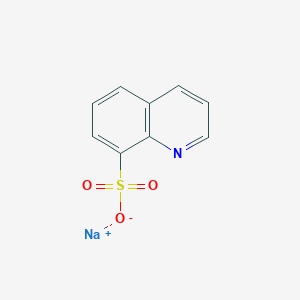

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;quinoline-8-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSFBDVHKAFARZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635443 | |

| Record name | Sodium quinoline-8-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70086-60-1 | |

| Record name | Sodium quinoline-8-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction and Strategic Importance

An In-depth Technical Guide to Sodium Quinoline-8-sulfonate

This guide provides a comprehensive technical overview of this compound, a significant chemical compound with diverse applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, mechanisms of action, and practical applications, grounding all claims in authoritative scientific literature.

This compound, the sodium salt of quinoline-8-sulfonic acid, is a heterocyclic organic compound. While it may appear as a simple salt, its strategic importance lies in two primary domains: its role as a crucial precursor in the synthesis of high-value chemicals and its intrinsic properties as a metal-chelating agent. Its molecular structure, featuring a quinoline bicyclic system and a sulfonate group, dictates its chemical reactivity and utility. The sulfonate group imparts significant water solubility, a feature that distinguishes it from its parent compound, quinoline, and facilitates its use in aqueous systems.

The primary industrial application of this compound is as a key intermediate in the production of 8-hydroxyquinoline.[1][2] 8-Hydroxyquinoline and its derivatives are powerful chelating agents and exhibit a broad spectrum of biological activities, making them vital in pharmaceuticals, as fungicides, and in analytical chemistry.[2][3] Therefore, understanding the synthesis and properties of this compound is fundamental to controlling the quality and yield of these commercially important downstream products.

Physicochemical Properties

The physical and chemical characteristics of this compound determine its handling, reactivity, and applications. The presence of the sodium sulfonate group makes it a water-soluble solid, simplifying its use in various reaction and analytical protocols.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₉H₆NNaO₃S | PubChem[4] |

| Molecular Weight | 231.21 g/mol | PubChem[4] |

| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | PubChem[4] |

| CAS Number | 70086-60-1 | PubChem[4] |

| Physical Description | Typically a pale yellow or off-white solid. | Inferred |

| Solubility | High solubility in water due to the ionic sulfonate group. | General Knowledge |

Note: Experimental property data for this specific salt is sparse in public literature; some properties are inferred from its parent acid and general chemical principles.

Synthesis and Industrial Manufacturing

The industrial production of this compound is a two-step process that begins with the sulfonation of quinoline. The subsequent neutralization yields the target sodium salt. The causality behind the chosen reaction conditions is critical for maximizing the yield of the desired 8-sulfonate isomer over other potential isomers.

Step 1: Sulfonation of Quinoline

The foundational step is the electrophilic substitution of a sulfonic acid group onto the quinoline ring. This is typically achieved by reacting quinoline with fuming sulfuric acid (oleum).[3] The reaction temperature is a critical parameter; it influences the regioselectivity of the sulfonation. Lower temperatures tend to favor sulfonation at the 5- and 8-positions.

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Synthesis of Quinoline-8-sulfonic Acid [3]

-

Preparation: In a three-necked flask equipped with a stirrer and thermometer, place 250g of 65% fuming sulfuric acid.

-

Reactant Addition: Slowly add 100g of quinoline to the oleum under constant stirring. The rate of addition must be controlled to maintain the temperature below 60°C. This exothermic reaction requires careful thermal management to prevent side reactions. The addition should take approximately 3 hours.

-

Reaction: After the addition is complete, continue stirring for 30 minutes. Then, slowly raise the temperature to 120°C and maintain it for 3 hours to ensure complete sulfonation.

-

Isolation: Cool the reaction mixture to room temperature. In a separate vessel, prepare 400g of an ice-water mixture. Slowly and carefully add the sulfonated liquid to the ice water with vigorous stirring. This quenching step hydrolyzes excess oleum and precipitates the less soluble sulfonic acid.

-

Purification: Cool the resulting slurry to approximately 5°C to maximize precipitation. Filter the solid product, wash it with cold water to remove residual sulfuric acid, and dry to obtain solid quinoline-8-sulfonic acid.

Step 2: Neutralization

The isolated quinoline-8-sulfonic acid is then converted to its sodium salt.

-

Dissolution: Suspend the purified quinoline-8-sulfonic acid in water.

-

Titration: Slowly add a stoichiometric amount of a sodium base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until a neutral pH is achieved.

-

Isolation: The resulting this compound can be used directly as an aqueous solution or isolated as a solid by evaporating the water.

Core Functionality and Applications

The utility of this compound stems from its chemical structure, enabling its use as both a synthetic building block and a functional molecule in its own right.

Key Intermediate for 8-Hydroxyquinoline Synthesis

The most significant industrial use of this compound is as a direct precursor to 8-hydroxyquinoline via alkali fusion.[1][2] In this high-temperature reaction, the sulfonate group is displaced by a hydroxyl group.

Reaction: Quinoline-8-sulfonic acid (or its sodium salt) is mixed with sodium hydroxide and heated to high temperatures (e.g., 250-290°C).[1] This process, while effective, requires precise control of temperature and reactant ratios to achieve high yields (often reported around 91%) and avoid decomposition.[1]

Metal Chelation and Analytical Chemistry

Like other quinoline derivatives, this compound acts as a chelating agent for various metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the sulfonate group can coordinate with a metal ion, forming a stable chelate complex. This property is the basis for its application in analytical chemistry.

A closely related compound, 8-hydroxyquinoline-5-sulfonic acid (HQS), is extensively studied for its ability to form highly fluorescent complexes with metal ions like Cadmium (Cd), Zinc (Zn), and Magnesium (Mg).[5] Upon chelation, the fluorescence of the ligand is often significantly enhanced, a phenomenon known as chelation-enhanced fluorescence (CHEF).[6] This allows for the highly sensitive detection of these metal ions. While the 8-sulfonate isomer is less studied, it is expected to exhibit similar, albeit distinct, complexation and fluorescent behavior.

Caption: Generalized metal chelation by the Quinoline-8-sulfonate ligand.

Exemplary Application: Fluorescence-based Metal Ion Detection

This protocol is based on principles established for the related 5-sulfonate isomer.[5]

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Prepare a series of buffer solutions to investigate the optimal pH for complex formation (typically pH 5-8).

-

Sample Preparation: Prepare standard solutions of the target metal ion (e.g., Zn²⁺) at various concentrations.

-

Complexation: In a cuvette, mix the metal ion solution, the this compound solution, and the appropriate buffer. Allow the mixture to equilibrate.

-

Fluorometric Measurement: Use a spectrofluorometer to measure the fluorescence intensity. Determine the optimal excitation wavelength (e.g., around 360-390 nm) and measure the emission spectrum (e.g., around 470-500 nm).

-

Quantification: A calibration curve is generated by plotting fluorescence intensity against metal ion concentration. The concentration of an unknown sample can then be determined from this curve. The high sensitivity can allow for sub-picomole detection limits.[5]

Potential in Drug Development

Derivatives of quinoline are prevalent in pharmaceuticals and bioactive scaffolds.[7] The broader class of 8-hydroxyquinolines, for which this compound is a precursor, exhibits significant biological activities, including antibacterial, antifungal, and antitumor properties.[8] This activity is often linked to their ability to chelate essential metal ions, disrupting metalloenzyme function in pathogens or cancer cells.[8] While this compound itself is not a primary therapeutic, its role as a key building block makes it integral to the discovery and development of new drugs based on the quinoline scaffold.

Safety and Handling

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[10] Avoid formation and inhalation of dust.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

This compound is a compound of significant industrial and scientific merit. Its primary value lies in its established role as the principal intermediate for producing 8-hydroxyquinoline, a cornerstone molecule in multiple fields. Beyond its synthetic utility, its inherent properties as a water-soluble metal chelator offer applications in analytical chemistry for sensitive ion detection. As research into quinoline-based pharmaceuticals continues to expand, the importance of reliable and efficient synthesis routes for precursors like this compound will only grow, solidifying its place as a fundamental chemical for innovation.

References

- Grier, N. (1949). Method of making 8-hydroxy quinoline. U.S. Patent No. 2,489,530. Washington, DC: U.S.

- Brochta, J. O. (1961). Quinoline sulfonation process. U.S. Patent No. 2,999,094. Washington, DC: U.S.

-

Petkova, V., et al. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Materials (Basel). [Link]

-

CN103524338A. (2014). Preparation method of 8-hydroxyquinoline. Eureka | Patsnap. [Link]

-

Weber, S. G., & Love, L. J. C. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry. [Link]

-

Majumdar, S., et al. (2025). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]

-

Costa, S. P. G., et al. (2021). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Dalton Transactions. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23669146, this compound. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6792, 8-Hydroxyquinoline-5-sulfonic acid. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1551292, Quinoline-8-sulfonate. [Link]

Sources

- 1. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]

- 2. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]

- 3. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | C9H6NNaO3S | CID 23669146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Sodium Quinoline-8-sulfonate

This guide provides a comprehensive technical overview of Sodium Quinoline-8-sulfonate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's fundamental properties, synthesis protocols, and significant applications, with a strong emphasis on scientific integrity and practical, field-proven insights.

Introduction and Core Significance

This compound, identified by the CAS number 70086-60-1 , is the sodium salt of quinoline-8-sulfonic acid[1][2]. While not always the end product, it serves as a critical intermediate in the synthesis of various high-value organic compounds. Its primary importance lies in its role as a direct precursor to 8-hydroxyquinoline, a versatile chelating agent with extensive applications in pharmaceuticals, analytical chemistry, and as a fungicide[3][4]. The synthesis and manipulation of this compound are therefore of considerable interest to chemists aiming to produce these derivatives efficiently and in high purity. Understanding the properties and reaction dynamics of this salt is paramount to optimizing the yield and quality of 8-hydroxyquinoline and its subsequent derivatives, which have shown promise in areas such as cancer therapy and neuroprotective agent development[5][6].

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 70086-60-1 | PubChem[1] |

| Molecular Formula | C₉H₆NNaO₃S | PubChem[1] |

| Molecular Weight | 231.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | PubChem[1] |

| Appearance | Typically a powder or crystalline solid | Inferred from related compounds |

| Solubility | Soluble in water | Inferred from salt nature |

| Melting Point | >300°C (for the parent acid) | Thermo Scientific Chemicals[7] |

Spectroscopic data is crucial for the identification and quality control of this compound. While a dedicated spectrum for the sodium salt is not always published, data for the parent acid, quinoline-8-sulfonic acid, provides a reliable reference.

Synthesis and Experimental Protocols

The synthesis of this compound is intrinsically linked to the sulfonation of quinoline to produce quinoline-8-sulfonic acid. The subsequent neutralization with a sodium base yields the target salt. The causality behind the experimental choices, such as temperature control and the choice of sulfonating agent, is critical for achieving high regioselectivity and yield.

Synthesis of the Precursor: Quinoline-8-sulfonic acid

The direct sulfonation of quinoline is the most common route to quinoline-8-sulfonic acid. The reaction conditions are tailored to favor the formation of the 8-sulfonated isomer over other potential isomers.

Experimental Protocol: Sulfonation of Quinoline [4][8]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 250g of 65% fuming sulfuric acid[4].

-

Addition of Quinoline: While vigorously stirring, slowly add 100g of quinoline to the fuming sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 60°C[4]. This exothermic reaction requires careful temperature management to prevent the formation of unwanted byproducts.

-

Reaction Progression: Once the addition is complete (typically over 3 hours), continue stirring for an additional 30 minutes. Subsequently, slowly raise the temperature to 120°C and maintain it for 3 hours to ensure the completion of the sulfonation[4].

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, slowly pour it into 400g of ice water with continuous stirring. This quenching step precipitates the quinoline-8-sulfonic acid.

-

Purification: Cool the suspension to approximately 5°C, and collect the solid product by filtration. Wash the filter cake with cold water and dry to obtain quinoline-8-sulfonic acid[4].

Formation of this compound

The formation of the sodium salt is a straightforward acid-base neutralization. In many industrial processes, this salt is formed in situ during the subsequent conversion to 8-hydroxyquinoline[9].

Experimental Protocol: Preparation of this compound

-

Dissolution: Suspend a known molar quantity of the synthesized quinoline-8-sulfonic acid in a minimal amount of water.

-

Neutralization: Slowly add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate solution, while stirring. Monitor the pH to ensure complete neutralization (pH ~7).

-

Isolation: The this compound can be isolated by evaporation of the water or used directly in solution for the next reaction step.

Caption: Synthesis workflow for this compound.

Key Applications in Chemical Synthesis

The primary utility of this compound is as a stable, water-soluble intermediate for the production of 8-hydroxyquinoline. This conversion is typically achieved through an alkali fusion reaction.

Conversion to 8-Hydroxyquinoline

The reaction of this compound with a strong base, such as sodium hydroxide, at elevated temperatures leads to the formation of 8-hydroxyquinoline[3][9]. This process involves the displacement of the sulfonate group by a hydroxyl group.

Experimental Protocol: Alkali Fusion to 8-Hydroxyquinoline [9]

-

Reaction Mixture: In a suitable reaction vessel, combine this compound (or quinoline-8-sulfonic acid) with a significant excess of sodium hydroxide. A small amount of water is often added to create a semi-solid phase[9].

-

Heating: The mixture is heated to a high temperature, typically in the range of 250-320°C, while being agitated[3][9].

-

Reaction Completion: The reaction is monitored until the conversion to the sodium salt of 8-hydroxyquinoline is complete.

-

Work-up: The reaction mass is cooled and dissolved in water. Neutralization with an acid precipitates the 8-hydroxyquinoline, which can then be purified by methods such as steam distillation or recrystallization[8].

Caption: Role of this compound as an intermediate.

Safety, Handling, and Regulatory Information

While a specific safety data sheet (SDS) for this compound is not always readily available, the safety precautions for the closely related quinoline-8-sulfonic acid and its derivative, 8-hydroxyquinoline, provide a strong basis for safe handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood[10].

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[10].

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Hazards: The parent acid, quinoline-8-sulfonic acid, is classified as causing severe skin burns and eye damage[7]. The product, 8-hydroxyquinoline, is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage an unborn child[11]. It is also very toxic to aquatic life with long-lasting effects[11]. Similar precautions should be taken with this compound.

-

Spills: In case of a spill, dampen the solid material with water and transfer it to a suitable container for disposal. Avoid generating dust[12].

Conclusion

This compound is a pivotal, albeit often transient, compound in organic synthesis. Its primary value is realized in its efficient conversion to 8-hydroxyquinoline, a compound of significant commercial and research interest. A disciplined approach to the synthesis of its precursor, quinoline-8-sulfonic acid, focusing on temperature control and reagent stoichiometry, is essential for high yields. The subsequent formation and reaction of the sodium salt provide a versatile route to a wide array of functionalized quinoline derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and developers working with this important chemical intermediate.

References

- Quinoline sulfonation process.

-

Preparation method of 8-hydroxyquinoline. Eureka | Patsnap. [Link]

-

8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. MDPI. [Link]

-

This compound | C9H6NNaO3S | CID 23669146. PubChem. [Link]

- Method of making 8-hydroxy quinoline.

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. [Link]

-

On the Synthesis of 8-Hydroxyquinoline. Bulletin of the Chemical Society of Japan. [Link]

-

Quinoline-8-sulfonate | C9H6NO3S-. PubChem. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

8-Hydroxyquinoline - SAFETY DATA SHEET. PENTA. [Link]

- Method of 8-hydroxyquinoline determination.

-

Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]

-

HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. [Link]

Sources

- 1. This compound | C9H6NNaO3S | CID 23669146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]

- 4. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-8-sulfonic acid, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. academic.oup.com [academic.oup.com]

- 9. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. 8-HYDROXYQUINOLINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Discovery and Enduring Legacy of 8-Hydroxyquinoline: A Technical Guide for Researchers

Abstract

8-Hydroxyquinoline (8-HQ), a heterocyclic aromatic organic compound, has carved a significant niche in the annals of scientific discovery and application. First identified in the late 19th century, its unique structural attributes, particularly its capacity for metal chelation, have propelled it from a laboratory curiosity to a cornerstone molecule in analytical chemistry, medicine, and materials science. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and multifaceted history of 8-hydroxyquinoline. It is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also practical, field-proven insights into its synthesis and a detailed examination of its mechanisms of action. The guide is structured to provide a deep, causal understanding of experimental choices and methodologies, ensuring scientific integrity and trustworthiness.

The Genesis of a Versatile Molecule: Discovery and Early Synthesis

The journey of 8-hydroxyquinoline began in 1880, a period of burgeoning exploration in organic chemistry. Hugo Weidel and his student Albert Cobenzl are credited with its first isolation. Their work, however, was soon complemented and clarified by the pioneering efforts of Zdenko Hans Skraup, a Czech chemist who, in the same year, developed a general method for quinoline synthesis that bears his name.

The Skraup Synthesis: A Foundational Method

The Skraup synthesis is a robust and historically significant method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1] The reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and yields.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization steps.[1][2] Nitrobenzene is employed as an oxidizing agent to aromatize the dihydroquinoline intermediate to the final quinoline product.[1] The reaction is often vigorous, and the inclusion of a moderator like ferrous sulfate is a common practice to ensure a controlled reaction rate.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

Materials:

-

o-Aminophenol

-

Glycerol

-

o-Nitrophenol (as oxidizing agent)

-

Concentrated Sulfuric Acid

-

Ice water

-

Concentrated Sodium Hydroxide solution

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of o-aminophenol and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add o-nitrophenol to the mixture. The o-nitrophenol serves as the oxidizing agent and is reduced to o-aminophenol, which can then participate in the reaction, thereby increasing the overall yield.[2]

-

Heat the mixture gently. The reaction is exothermic and will likely become self-sustaining. Maintain control by intermittent cooling if necessary.

-

After the initial vigorous reaction subsides, continue heating the mixture to ensure the completion of the reaction.

-

Allow the mixture to cool to room temperature and then carefully pour it into a beaker containing ice water.[2]

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a pH of approximately 7.5-8 is reached. This should be performed with external cooling to manage the heat of neutralization.[2]

-

The 8-hydroxyquinoline will precipitate as a solid.

-

The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol or acetone.[2]

Diagram of the Skraup Synthesis Workflow:

Caption: Workflow for the Skraup synthesis of 8-hydroxyquinoline.

The Friedländer Synthesis: An Alternative Route

In 1882, Paul Friedländer introduced an alternative method for quinoline synthesis.[3] The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[3][4] This method offers a more convergent approach to substituted quinolines.

Causality Behind Experimental Choices: The choice of catalyst (acid or base) depends on the specific substrates. The reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.[3] The presence of an activated α-methylene group in one of the reactants is a critical requirement for the reaction to proceed.[4]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

Zirconium(IV) chloride (ZrCl₄) as a Lewis acid catalyst

-

Ethanol/Water solvent mixture

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add the Lewis acid catalyst, ZrCl₄.[5]

-

Stir the reaction mixture at an elevated temperature (e.g., 60 °C) and monitor its progress using thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a standard aqueous work-up by extracting the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Physicochemical Characterization of 8-Hydroxyquinoline

The unambiguous identification and characterization of 8-hydroxyquinoline are paramount for its use in research and development. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.

| Spectroscopic Technique | Key Features of 8-Hydroxyquinoline |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The proton on the hydroxyl group is often broad and its chemical shift is dependent on the solvent and concentration.[6][7] |

| ¹³C NMR | Aromatic carbons resonate in the region of 110-155 ppm. The carbon bearing the hydroxyl group (C8) and the carbon adjacent to the nitrogen (C2) show distinct chemical shifts.[6] |

| FTIR | A broad O-H stretching band is observed around 3400 cm⁻¹. C-H stretching vibrations of the aromatic ring are seen around 3050 cm⁻¹. C=C and C=N stretching vibrations appear in the 1600-1400 cm⁻¹ region. C-O stretching is typically observed around 1280 cm⁻¹.[8][9] |

| UV-Vis | In solution, 8-hydroxyquinoline exhibits characteristic absorption bands in the ultraviolet region, which are sensitive to the solvent polarity and pH.[8][9] |

The Cornerstone of Functionality: Metal Chelation and its Consequences

The defining characteristic of 8-hydroxyquinoline is its ability to act as a potent bidentate chelating agent for a wide array of metal ions.[8][10] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with the metal ion. This chelation is the foundation for its diverse applications.

Diagram of 8-Hydroxyquinoline Metal Chelation:

Caption: 8-Hydroxyquinoline chelating a metal ion.

Analytical Chemistry: A Precipitating and Fluorescent Reagent

Historically, 8-hydroxyquinoline gained prominence as a gravimetric analysis reagent due to its ability to form insoluble complexes with numerous metal ions. Furthermore, the chelation process often results in a significant enhancement of fluorescence, making it a valuable tool for the sensitive detection of metal ions in various matrices.

Antimicrobial Activity: A Trojan Horse for Metal Dyshomeostasis

The antimicrobial properties of 8-hydroxyquinoline are intrinsically linked to its chelating ability.[8][11] It is believed to act as a "Trojan horse," facilitating the transport of metal ions across microbial cell membranes.

Mechanism of Antimicrobial Action:

-

Chelation and Transport: 8-hydroxyquinoline chelates extracellular metal ions, such as copper, forming a lipophilic complex.

-

Membrane Permeation: This complex can readily permeate the microbial cell membrane.

-

Intracellular Metal Release: Once inside the cell, the complex can dissociate, leading to an increase in the intracellular concentration of the metal ion.

-

Generation of Reactive Oxygen Species (ROS): The excess metal ions, particularly redox-active metals like copper, can catalyze the formation of highly toxic reactive oxygen species (ROS) through Fenton-like reactions.[12]

-

Cellular Damage and Death: The resulting oxidative stress leads to damage of essential biomolecules, including DNA, proteins, and lipids, ultimately causing cell death.[12]

Diagram of the ROS-Mediated Antimicrobial Mechanism:

Caption: ROS-mediated antimicrobial action of 8-hydroxyquinoline.

Therapeutic Potential and Drug Development

The biological activities of 8-hydroxyquinoline and its derivatives have spurred extensive research into their therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases.[10]

Anticancer Activity: Induction of Apoptosis

Several 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity. One of the key mechanisms underlying this activity is the induction of apoptosis, or programmed cell death.

Signaling Pathways in Apoptosis: Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program.[13]

Recent studies have shown that certain 8-hydroxyquinoline derivatives can induce apoptosis in cancer cells by activating the extracellular signal-regulated kinase (ERK) pathway.[14] The sustained activation of the ERK pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards cell death.

Diagram of Apoptosis Induction by an 8-Hydroxyquinoline Derivative:

Caption: Apoptosis induction by an 8-hydroxyquinoline derivative.

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[15][16] Their inhibition leads to DNA damage and cell death, making them attractive targets for anticancer drugs.[17] Some 8-hydroxyquinoline derivatives have been shown to inhibit topoisomerase activity, contributing to their cytotoxic effects.[18] The mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA breaks.[17]

Neuroprotection and Modulation of Reactive Oxygen Species

The role of 8-hydroxyquinoline in the central nervous system is complex and multifaceted. While high concentrations can be neurotoxic, certain derivatives have shown neuroprotective effects. This is partly attributed to their ability to chelate excess metal ions, such as iron and copper, which are implicated in the generation of oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10]

Furthermore, some 8-hydroxyquinoline derivatives can modulate intracellular ROS levels. For instance, one study demonstrated that a specific derivative could stimulate the proliferation of neural stem cells by increasing intracellular ROS through the activation of the NADPH oxidase (Nox) enzyme family.[19] This suggests a potential role for 8-hydroxyquinoline-based compounds in regenerative medicine, although the therapeutic window appears to be narrow.[19]

Conclusion and Future Perspectives

From its discovery in the late 19th century to its current status as a versatile platform for drug development and materials science, 8-hydroxyquinoline has demonstrated remarkable and enduring utility. Its rich history is a testament to the power of fundamental chemical research and the unexpected applications that can emerge from it. The core of its functionality, its ability to chelate metal ions, continues to be exploited in innovative ways. For researchers, scientists, and drug development professionals, 8-hydroxyquinoline and its derivatives represent a fertile ground for future discoveries. The continued exploration of its structure-activity relationships, the development of more targeted delivery systems, and a deeper understanding of its interactions with biological systems will undoubtedly unlock new and exciting applications for this remarkable molecule.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-252.

- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.

-

Contilisant. (n.d.). In PubChem. Retrieved from [Link]

- Prachayasittikul, V., Prachayasittikul, V., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.

- Mills, E., & Miller, J. (1979). 8-hydroxyquinoline inhibition of DNA synthesis and intragenic recombination during yeast meiosis. Molecular & general genetics : MGG, 175(1), 1–7.

-

Wikipedia contributors. (2024, January 15). Topoisomerase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 09:12, January 27, 2026, from [Link]

- Haigh, C. L., Tichbon, A. S., & Drew, S. C. (2016). A 2-Substituted 8-Hydroxyquinoline Stimulates Neural Stem Cell Proliferation by Modulating ROS Signalling. Biological trace element research, 172(1), 1–10.

- Merritt, E. C., & Walker, G. N. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(1), 45–46.

-

ACS Publications. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Retrieved from [Link]

- Wang, Y., Zhang, Y., Chen, Y., Li, Y., Wang, Y., Zhang, Y., ... & Wang, Y. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis, 27(7-8), 577–589.

- Prachayasittikul, V., Worachartcheewan, A., Prachayasittikul, V., Ruchirawat, S., & Prachayasittikul, V. (2017). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Drug design, development and therapy, 11, 205–214.

-

ResearchGate. (n.d.). Mechanisms explaining the generation of reactive oxygen species from doxorubicin. Retrieved from [Link]

-

Vive Chemistry. (2012). Skraup's Synthesis. Retrieved from [Link]

-

Frontiers. (n.d.). Modulation of Reactive Oxygen Species Homeostasis as a Pleiotropic Effect of Commonly Used Drugs. Retrieved from [Link]

- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Topoisomerase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases.

- Warrier, T., Kapil, S., & Rao, M. (2018). 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS infectious diseases, 4(11), 1615–1623.

-

ResearchGate. (n.d.). Apoptotic signaling pathway. Caspase-8 is activated via the extrinsic.... Retrieved from [Link]

-

Parmar, S. (2023, September 29). Topoisomerase Inhibitors (Anticancer Drugs Part 4) [ENGLISH]. [Video]. YouTube. [Link]

-

MDPI. (n.d.). Exploring the Role of Reactive Oxygen Species in the Pathogenesis and Pathophysiology of Alzheimer's and Parkinson's Disease and the Efficacy of Antioxidant Treatment. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

- Elsherif, K. M., Al-jebour, A. A., & El-ajaily, M. M. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146.

-

International Journal of Pharmaceutical Sciences. (n.d.). The Pharmacological Induction of Cuproptosis: A Novel Strategy for Targeting Drug-Resistant Cancers. Retrieved from [Link]

- Cheng, C. C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.

-

ScienceDirect. (n.d.). Topoisomerase Inhibitors. Retrieved from [Link]

- Park, K. M., Park, J. Y., Pyo, J., Lee, S. Y., & Kim, H. S. (2022). Induction of DR5-Dependent Apoptosis by PGA2 through ATF4-CHOP Pathway. Molecules (Basel, Switzerland), 27(12), 3804.

-

Bio-Rad. (n.d.). Apoptosis Induction Phase. Retrieved from [Link]

- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-15.

-

ResearchGate. (n.d.). Skraup quinoline synthesis. Retrieved from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 9. ajchem-a.com [ajchem-a.com]

- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 16. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]

- 17. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 8-hydroxyquinoline inhibition of DNA synthesis and intragenic recombination during yeast meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A 2-Substituted 8-Hydroxyquinoline Stimulates Neural Stem Cell Proliferation by Modulating ROS Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quinoline Sulfonic Acids: Synthesis, Properties, and Applications in Modern Research

Abstract

Quinoline sulfonic acids represent a cornerstone class of heterocyclic compounds, bridging the gap between bulk chemical synthesis and high-value applications in pharmaceuticals, analytical sciences, and materials development. The strategic introduction of a sulfonic acid moiety onto the quinoline scaffold dramatically alters its physicochemical properties, enhancing aqueous solubility and introducing a potent metal-chelating site. This dual functionality makes these molecules indispensable as synthetic intermediates and as functional agents in their own right. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core literature surrounding key quinoline sulfonic acid isomers, primarily Quinoline-8-sulfonic acid and 8-Hydroxyquinoline-5-sulfonic acid. We will delve into their synthesis, detailing the causal mechanisms behind reaction conditions, explore their unique properties through validated data, and present their critical applications, supported by detailed protocols and workflows.

Section 1: Introduction to the Quinoline Sulfonic Acid Scaffold

The Quinoline Core: A Privileged Structure in Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous "privileged structure" in medicinal chemistry.[1] Its rigid, aromatic framework is present in numerous natural products, most notably the Cinchona alkaloids like quinine, and serves as the foundational scaffold for a vast array of synthetic drugs with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[2] This widespread bioactivity stems from the quinoline core's ability to participate in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding.

The Sulfonic Acid Group: Modulating Physicochemical Properties

The introduction of the sulfonic acid group (-SO₃H) is a critical chemical modification that imparts several advantageous properties. As a strong acid, this functional group is ionized at physiological pH, which significantly increases the aqueous solubility of the parent quinoline molecule. This is a crucial attribute in drug design for improving pharmacokinetic profiles. Furthermore, the sulfonate group, in conjunction with the quinoline nitrogen and, in some cases, a hydroxyl group, creates a powerful multidentate chelating site for metal ions. This property is the basis for many of its applications in analytical and biological chemistry.[3]

Key Isomers and Derivatives

While numerous isomers are possible, the scientific literature is dominated by two primary forms, which will be the focus of this guide:

-

Quinoline-8-sulfonic acid: A key industrial intermediate, primarily used in the synthesis of other valuable quinoline derivatives.[4]

-

8-Hydroxyquinoline-5-sulfonic acid (8-HQS or Sulfoxine): A highly functionalized molecule renowned for its exceptional metal-chelating ability and its own inherent biological activities.[5][6]

Section 2: Synthesis of Key Quinoline Sulfonic Acids

The synthesis of quinoline sulfonic acids is a classic example of electrophilic aromatic substitution, where the reaction conditions and the existing substituents on the quinoline ring dictate the final product.

Direct Sulfonation of Quinoline: The Path to Quinoline-8-sulfonic Acid

The sulfonation of the parent quinoline ring is a challenging reaction that yields a mixture of products. The primary product is the kinetically favored quinoline-8-sulfonic acid.

-

Causality of the Reaction: The reaction proceeds via electrophilic substitution. The use of oleum (fuming sulfuric acid) is necessary because it provides a high concentration of the electrophile, sulfur trioxide (SO₃), which is required to react with the deactivated quinoline ring system.[4] The nitrogen atom in the pyridine ring deactivates the molecule towards electrophilic attack, but the substitution preferentially occurs on the benzene ring at positions 5 and 8.[7]

-

Experimental Challenges: A significant challenge is the formation of a complex mixture, including quinoline sulfate and polysulfonated byproducts. The relative insolubility of quinoline sulfate necessitates a large excess of acid, posing economic and disposal problems.[4] The purification of quinoline-8-sulfonic acid from this crude mixture is difficult, often leading to yield losses.[4]

Experimental Protocol 2.1: Synthesis of Quinoline-8-sulfonic Acid via Oleum Sulfonation

This protocol is adapted from the process described in U.S. Patent 2,999,094.[4]

-

Reaction Setup: In a suitable reactor equipped for heating and continuous stirring, charge technical-grade quinoline.

-

Sulfonation: Slowly add oleum (containing 50-65% SO₃) to the quinoline while maintaining the temperature. The high concentration of SO₃ is crucial to drive the reaction towards the desired quinoline-8-sulfonic acid and minimize reaction time.

-

Reaction Monitoring: The reaction is highly exothermic and must be carefully controlled. The continuous process described in the patent ensures consistent reaction conditions.

-

Crystallization & Isolation: Upon completion, the reaction mixture is diluted with water to induce the crystallization of quinoline-8-sulfonic acid. The choice of dilution volume is critical for maximizing the yield of pure crystals while keeping impurities in the mother liquor.

-

Purification: The crystals are separated by filtration and washed with cold water to remove excess sulfuric acid and other soluble impurities. The resulting product is quinoline-8-sulfonic acid. The mother liquor, containing residual product and byproducts, can be further processed for other applications, such as the synthesis of nicotinic acid.[4]

Caption: Reaction scheme for the sulfonation of 8-Hydroxyquinoline.

Section 3: Physicochemical Properties and Analytical Characterization

The distinct structures of quinoline sulfonic acids give rise to different properties, which are summarized below.

Spectroscopic and Physicochemical Data

| Property | Quinoline-8-sulfonic acid | 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) |

| Molecular Formula | C₉H₇NO₃S | C₉H₇NO₄S [6] |

| Molecular Weight | 209.22 g/mol | 225.22 g/mol [6] |

| Appearance | Off-white powder | Pale yellow odorless solid [6] |

| Melting Point | > 300 °C | Not well-defined (decomposes) |

| CAS Number | 85-48-3 | 84-88-8 [6] |

| Primary Use | Synthetic Intermediate [3] | Chelating Agent, Analytical Reagent [6][8] |

Metal Chelation: The Defining Characteristic

The ability to form stable complexes with metal ions is a hallmark of these compounds, particularly 8-HQS. [3][8]

-

Mechanism of Chelation: 8-HQS acts as a bidentate ligand, coordinating with metal ions through the heterocyclic nitrogen atom and the deprotonated hydroxyl group at position 8. This forms a stable five-membered ring structure with the metal ion. This chelation is often accompanied by a distinct color change or the onset of fluorescence, which is the basis for its use in analytical chemistry. [9]

Caption: Chelation of a copper (II) ion by 8-Hydroxyquinoline-5-sulfonic acid.

Section 4: Core Applications in Research and Development

The unique properties of quinoline sulfonic acids have led to their widespread use in diverse scientific fields.

Application in Medicinal Chemistry and Drug Discovery

The quinoline sulfonic acid scaffold is a fertile ground for developing new therapeutic agents.

-

As a Direct Therapeutic Agent: 8-HQS itself has demonstrated antibacterial, antifungal, and antitumor activity. [5]Novel electrospun materials incorporating 8-HQS have been developed as candidates for advanced wound dressings or for the local treatment of tumors, leveraging these intrinsic biological properties. [5]* As a Scaffold for Derivatives: The sulfonic acid group can be readily converted to a sulfonamide, a key pharmacophore in many drugs. For instance, novel 8-hydroxyquinoline-5-sulfonamides bearing acetylene fragments have been synthesized and shown to possess potent anticancer activity against several cell lines and antibacterial activity against MRSA. [10]In these derivatives, the 8-hydroxyquinoline portion is crucial for biological activity. [10]

Application in Analytical and Environmental Chemistry

The strong metal-chelating properties make these compounds invaluable analytical reagents. [3]

-

Trace Metal Detection: Both quinoline-8-sulfonic acid and 8-HQS are used for the sensitive and specific determination of trace metal ions in environmental and biological samples. [3][8]They are employed in techniques like spectrophotometry, chromatography, and voltammetry. [3][8]For example, graphite electrodes modified with 8-HQS can be used to pre-concentrate and detect trace levels of copper(II) ions in a solution. [8]

Workflow 4.1: Trace Cu(II) Detection using an 8-HQS Modified Electrode

This workflow is conceptualized from the research on modified electrodes. [8]

-

Electrode Modification: A graphite electrode is modified by irreversible adsorption of 8-HQS onto its surface, creating a chelating interface.

-

Pre-concentration: The modified electrode is immersed in the sample solution containing an unknown concentration of Cu(II) ions. A specific potential is applied for a set time, during which the 8-HQS on the surface selectively captures and accumulates Cu(II) ions.

-

Stripping Voltammetry: The electrode is transferred to an electrolyte solution. The potential is then scanned, which "strips" the captured copper from the electrode, causing a reduction or oxidation event that generates a current peak.

-

Quantification: The height or area of this current peak is directly proportional to the concentration of Cu(II) in the original sample. This allows for highly sensitive quantification.

Caption: Workflow for analytical metal detection using a modified electrode.

Role as a Synthetic Intermediate

Beyond its direct applications, quinoline-8-sulfonic acid is a crucial intermediate in an integrated industrial process that efficiently utilizes quinoline to produce two commercially valuable products. [4]

-

Synthesis of 8-Hydroxyquinoline: The purified quinoline-8-sulfonic acid is treated with sodium hydroxide at high temperatures (270-320 °C) to replace the sulfonic acid group with a hydroxyl group, yielding 8-hydroxyquinoline, a vital commercial fungistat. [4]* Synthesis of Nicotinic Acid (Niacin): The mother liquor from the quinoline-8-sulfonic acid crystallization, which contains the remaining sulfonated mixture, is oxidized with nitric acid. This process breaks open the benzene ring portion of the quinoline structure to yield nicotinic acid, a form of Vitamin B3. [4]

Caption: Integrated synthesis from quinoline to high-value co-products.

Section 5: Future Outlook and Emerging Trends

The versatility of the quinoline sulfonic acid scaffold ensures its continued relevance. Future research is likely to focus on several key areas:

-

Advanced Drug Delivery: Incorporating these molecules into sophisticated drug delivery systems, such as nanoparticles or hydrogels, to enhance their therapeutic efficacy and targeting.

-

Multi-Target Therapeutics: Designing more complex derivatives that can interact with multiple biological targets simultaneously, a promising strategy for treating complex diseases like cancer.

-

Materials Science: Expanding their use in the formulation of functional polymers and smart coatings, where their metal-chelating properties can be used for corrosion resistance or environmental sensing applications. [3] The foundational literature clearly establishes quinoline sulfonic acids as enabling tools for chemists across multiple disciplines. Their straightforward synthesis, tunable properties, and diverse reactivity will continue to fuel innovation in science and technology.

References

- Brochta, J. (1961). Quinoline sulfonation process. U.S. Patent No. 2,999,094.

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. (2023). Journal of Pharmaceutical Research and Reports. [Link]

-

Musiol, R., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

-

Musiol, R., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Pharmacological Applicational of Quinoline and Its Derivatives. (2019). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

-

Uspenskaya, E., et al. (2022). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Molecules. [Link]

-

Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. [Link]

-

8-Hydroxyquinoline-5-sulfonic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Wang, J., et al. (2009). Molecular structures of 8-hydroxyquinoline-5-sulfonic acid (8-HQS) and 8-hydroxyquinoline (8-HQ). ResearchGate. [Link]

-

Quinoline. Wikipedia. [Link]

-

Singh, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Warner, I. M., et al. (1976). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry. [Link]

Sources

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Sodium Quinoline-8-sulfonate and its Analogs in Cellular Imaging

Introduction: The Power of Quinoline Scaffolds in Visualizing Cellular Dynamics

In the intricate world of cellular biology, the ability to visualize and quantify specific molecules and ions in real-time is paramount to understanding complex biological processes. Small molecule fluorescent probes have emerged as indispensable tools for these applications, offering high sensitivity and rapid response times.[1] Among these, quinoline-based scaffolds have garnered significant attention due to their versatile photophysical properties and their capacity for rational design to target specific analytes.[2][3] This document provides a comprehensive guide to the application of sodium quinoline-8-sulfonate and its functionally related analogs, primarily focusing on the widely utilized 8-hydroxyquinoline-5-sulfonic acid (HQS), for cellular imaging. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical considerations for successful implementation in a research setting.

While the user has specified this compound, it is crucial to note that the existing body of scientific literature heavily emphasizes the utility of 8-hydroxyquinoline-5-sulfonic acid (HQS) and its derivatives for fluorescent cell imaging. The hydroxyl group at the 8-position is a key structural feature that facilitates metal ion chelation, which is often the primary mechanism for the fluorescence response.[4][5] Quinoline-8-sulfonic acid itself is a known metal chelator, but its application as a fluorescent probe for cell imaging is not as extensively documented as its hydroxylated counterparts.[6][7] Therefore, this guide will focus on the principles and protocols established for HQS and other relevant quinoline derivatives, which are directly applicable to the broader class of quinoline-sulfonate-based probes.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF) and Other Mechanisms

The majority of quinoline-based fluorescent probes for cell imaging, particularly those used for detecting metal ions like zinc (Zn²⁺), operate on the principle of Chelation-Enhanced Fluorescence (CHEF) .[2] In its unbound state, the quinoline probe typically exhibits low intrinsic fluorescence. This is often due to non-radiative decay pathways, such as photoinduced electron transfer (PET), that quench the excited state.

Upon binding to a target metal ion, the quinoline derivative forms a stable coordination complex. This chelation event rigidifies the molecular structure and inhibits the non-radiative decay pathways, leading to a significant increase in fluorescence intensity—a "turn-on" response.[8][9] The sulfonated nature of these probes enhances their aqueous solubility, a critical factor for biological applications.[4]

Other mechanisms, such as Excited-State Intramolecular Proton Transfer (ESIPT), can also be modulated by metal ion binding to produce a fluorescent signal. In some cases, the formation of probe-metal complexes can lead to aggregation-induced emission (AIE), where the fluorescence is enhanced in an aggregated state.

Logical Framework for Quinoline-Based Probe Action

Key Applications in Cellular Imaging

The primary application of sulfonated quinoline probes in cell biology is the detection and imaging of intracellular metal ions, most notably labile zinc (Zn²⁺) . Zinc is a crucial second messenger in various signaling pathways, and its dysregulation is implicated in numerous diseases. Quinoline-based probes have been instrumental in visualizing changes in intracellular zinc concentrations in response to various stimuli.

Other reported applications include the detection of other metal ions such as cadmium (Cd²⁺) and the development of probes for sensing changes in the cellular microenvironment, like pH.[3][10]

Quantitative Data and Photophysical Properties

The photophysical properties of quinoline-based probes can vary significantly depending on their specific chemical structure and the analyte they are designed to detect. The following table summarizes representative data for quinoline derivatives used in cellular imaging.

| Property | Quinoline Derivative | Value | Reference |

| Excitation Wavelength (λex) | Diacetylated Zinpyr-1 (DA-ZP1) | 495 nm | [11] |

| Acetylated Coumarin-based probe (Ac-CM1) | 355 nm | [11] | |

| Benzo[h]quinoline (protonated) | ~367 nm (neutral), 416 nm (cationic) | [12] | |

| Emission Wavelength (λem) | DA-ZP1-Zn²⁺ complex | 525 nm | [8] |

| Ac-CM1 | 400-550 nm | [11] | |

| Benzo[h]quinoline (protonated) | 416 nm | [12] | |

| Detection Limit (LOD) | QP2 for Zn²⁺ | 17.7 nM | |

| QDTD for Zn²⁺ | 0.27 µM | [13] | |

| Quantum Yield (Φ) | DA-ZP1-Zn²⁺ complex | 0.77 | [8] |

| Fold-Change in Fluorescence | DA-ZP1 | 291-fold upon Zn²⁺ binding | [8] |

| QNO for NO | 12-fold | [14] |

Experimental Protocols

Part 1: Preparation of Staining Solution

Rationale: Proper preparation of the probe stock and working solutions is critical for reproducible results and minimizing cellular stress. The use of a high-purity solvent like DMSO is standard for dissolving hydrophobic small molecules. The final working concentration needs to be optimized to achieve sufficient signal without causing cytotoxicity.

Materials:

-

Sodium 8-hydroxyquinoline-5-sulfonate (or other quinoline-based probe)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate imaging buffer

-

Microcentrifuge tubes

Protocol:

-

Prepare a Stock Solution:

-

Dissolve the quinoline probe in anhydrous DMSO to a final concentration of 1-10 mM. For example, for a 5 mM stock solution of a probe with a molecular weight of 225.2 g/mol , dissolve 1.13 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Prepare the Working Staining Solution:

-

On the day of the experiment, thaw a stock solution aliquot.

-

Dilute the stock solution in a physiologically compatible buffer (e.g., HBSS) to the desired final working concentration. Typical working concentrations for quinoline-based probes range from 1 µM to 20 µM.[15] The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Vortex the working solution gently before use.

-

Part 2: Live-Cell Staining and Imaging

Rationale: This protocol outlines the general steps for staining live cells with a quinoline-based probe and subsequent imaging. The incubation time and temperature are chosen to allow for probe uptake while maintaining cell viability. Washing steps are crucial to remove excess probe and reduce background fluorescence.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

-

Complete cell culture medium

-

Prepared working staining solution

-

Imaging buffer (e.g., HBSS)

-

Fluorescence microscope equipped with appropriate filters for the chosen probe

Protocol:

-

Cell Culture:

-

Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 60-80%).

-

-

Cell Staining:

-

Aspirate the cell culture medium.

-

Wash the cells once with pre-warmed imaging buffer.

-

Add the prepared working staining solution to the cells.

-

Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will vary depending on the cell type and the specific probe.[8]

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Immediately proceed to image the cells using a fluorescence microscope.

-

Use the appropriate excitation and emission filter sets for your specific quinoline probe (refer to the data table and manufacturer's specifications).

-

Acquire images using the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching.

-

Experimental Workflow for Live-Cell Imaging

Part 3: Cytotoxicity Assessment

Rationale: It is essential to ensure that the concentrations of the quinoline probe used for imaging are not toxic to the cells, as this could lead to artifacts and misinterpretation of the data. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

Quinoline probe at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

-

Probe Incubation:

-

Treat the cells with a range of concentrations of the quinoline probe (e.g., 0-50 µM) for the same duration as the planned imaging experiment. Include a vehicle control (DMSO) and an untreated control.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the highest concentration of the probe that does not significantly affect cell viability. This concentration should be considered the maximum for use in imaging experiments.

-

Trustworthiness and Self-Validation

To ensure the reliability of your results when using quinoline-based probes, incorporate the following validation steps into your experimental design:

-

Positive Control: After staining, treat a subset of cells with a known concentration of the target analyte (e.g., a zinc ionophore like pyrithione followed by ZnSO₄) to confirm that the probe is responsive.[8]

-

Negative Control: Use a chelator specific for the target ion (e.g., TPEN for zinc) to demonstrate that the fluorescence signal is indeed due to the presence of that ion.[8][15]

-

Colocalization: To confirm the subcellular localization of the probe's signal, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).[16]

-

Photostability Assessment: Expose stained cells to continuous excitation light and monitor the fluorescence intensity over time to assess the photostability of the probe.

-

pH Sensitivity: If not targeting pH, verify that the probe's fluorescence is stable within the physiological pH range (typically 7.2-7.4).[14]

By implementing these controls and validation steps, you can be confident in the specificity and reliability of the data obtained using this compound and its analogs for cellular imaging.

References

Sources

- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities | MDPI [mdpi.com]

- 6. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 13. Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]

- 16. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantitative Determination of Metal Ions with 8-Hydroxyquinoline

Abstract: 8-Hydroxyquinoline, also known as oxine, is a highly versatile monoprotic bidentate chelating agent renowned for its ability to form stable, often colored and insoluble, complexes with a wide array of metal ions.[1][2] Its utility in analytical chemistry is extensive, providing the foundation for robust methods in gravimetric, spectrophotometric, and fluorometric analysis.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of 8-hydroxyquinoline for the quantitative determination of metal ions. We will explore the underlying coordination chemistry and provide validated, step-by-step protocols for key analytical techniques.

The Chemistry of 8-Hydroxyquinoline Chelation

8-Hydroxyquinoline (8-HQ) is a powerful ligand due to the strategic placement of its hydroxyl (-OH) group at the 8th position relative to the heterocyclic nitrogen atom. This arrangement facilitates the formation of a stable five-membered ring upon coordination with a metal ion.[5] The phenolic proton is displaced during chelation, and the metal ion is coordinatively bonded to both the phenolic oxygen and the ring nitrogen.[6][7]

The general reaction can be represented as: Mⁿ⁺ + n(C₉H₇NO) → M(C₉H₆NO)ₙ + nH⁺

The stoichiometry of the complex is dependent on the charge of the metal ion; for instance, divalent metals like Cu²⁺ and Zn²⁺ typically form 1:2 (Metal:Ligand) complexes, while trivalent metals like Al³⁺ form 1:3 complexes.[6][8]

Key Factors Influencing Complexation:

-

pH: The pH of the solution is the most critical parameter. It dictates the deprotonation of the hydroxyl group, which is essential for chelation to occur. Each metal-oxine complex has a specific pH range for quantitative precipitation or maximum color development, enabling a degree of selectivity in analyses. For example, aluminum can be quantitatively precipitated from an acidic solution (pH 4.5-5.0), which allows for its separation from beryllium.[9]

-

Solvent: While the metal-oxine chelates are typically insoluble in water, they exhibit good solubility in organic solvents like chloroform and dimethyl sulfoxide (DMSO). This property is the cornerstone of solvent extraction techniques for spectrophotometric analysis.

-

Presence of Masking Agents: To enhance selectivity, masking agents can be employed to prevent interfering ions from reacting with the 8-HQ.

Caption: Chelation of a metal ion (Mⁿ⁺) by 8-Hydroxyquinoline.

Gravimetric Analysis Protocols

Gravimetric analysis using 8-HQ is a classic, highly accurate method for determining the concentration of a metal ion.[3] The principle involves the precipitation of the metal as an insoluble metal-8-quinolinate, which is then isolated, dried, and weighed. The mass of the metal in the original sample is calculated using a gravimetric factor.

Protocol 2.1: Gravimetric Determination of Aluminum (Al³⁺)

This protocol is effective for determining aluminum in various samples, including clays and refractories, even in the presence of iron and titanium.

Rationale: Aluminum quantitatively forms Al(C₉H₆NO)₃ in a buffered acidic solution. The controlled pH prevents the co-precipitation of many other ions, particularly alkaline earth metals. The digestion step is crucial for coarsening the precipitate, making it dense and easily filterable.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample containing approximately 25-50 mg of aluminum and dissolve it in a suitable acid (e.g., HCl). Dilute the solution to about 150 mL with deionized water.

-

Initial pH Adjustment: Add 1-2 drops of methyl red indicator. Add ammonium hydroxide (NH₄OH) dropwise until the solution turns yellow, then add dilute HCl dropwise until it just turns red.

-

Buffering: Add 20 mL of an ammonium acetate buffer solution (pH ~5.0) to maintain the optimal pH for precipitation.

-

Precipitation: Heat the solution to 70-80°C. Slowly add a 2% solution of 8-hydroxyquinoline in 2M acetic acid with constant stirring until a yellow precipitate forms and the supernatant is slightly yellow, indicating a slight excess of the reagent.

-

Digestion: Keep the solution at 60-70°C for 30 minutes to an hour to allow the precipitate to digest. This process increases the particle size, which is critical for complete filtration.

-

Filtration: Filter the hot solution through a pre-weighed sintered glass crucible (porosity 4).

-

Washing: Wash the precipitate with warm deionized water until the filtrate is colorless to ensure all excess 8-HQ is removed.

-

Drying: Dry the crucible containing the precipitate in an oven at 130-140°C to a constant weight.[9]

-

Calculation: Mass of Al = Mass of Precipitate × Gravimetric Factor Gravimetric Factor (Al/Al(C₉H₆NO)₃) = 0.0587

Caption: Workflow for the gravimetric determination of aluminum.

Spectrophotometric Analysis Protocols